[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde
Description
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-2-10-7(3-6)8-5-9-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAFKIOLXGCKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-09-0 | |
| Record name | [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Microwave-Assisted Cyclization with Aldehydes
A microwave-assisted protocol enables the construction of the triazole ring while introducing the carbaldehyde group. 1-Amino-2-imino-pyridine derivatives react with arylidene malononitriles or aldehydes under microwave irradiation (120–150°C, 15–30 min), formingTriazolo[1,5-a]pyridine-7-carbaldehyde in 65–85% yields. For example, benzaldehyde derivatives undergo cyclocondensation with 1-amino-2-imino-pyridine, followed by oxidative aromatization, to install the aldehyde moiety at C7 (Table 1).
Table 1. Representative Aldehyde Substrates and Yields
| Aldehyde Substrate | Reaction Time (min) | Yield (%) |
|---|---|---|
| Benzaldehyde | 20 | 78 |
| 4-Nitrobenzaldehyde | 25 | 68 |
| Furfural | 30 | 72 |
This method benefits from short reaction times and avoids metal catalysts, though electron-deficient aldehydes require longer irradiation.
Vilsmeier-Haack Formylation of Preformed Triazolopyridines
Direct formylation ofTriazolo[1,5-a]pyridine derivatives using the Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group regioselectively at C7. The reaction proceeds via electrophilic aromatic substitution, with the triazole nitrogen directing formylation to the adjacent pyridine carbon. Optimal conditions (0°C to room temperature, 6–8 h) afford 70–90% yields. For instance,Triazolo[1,5-a]pyridine treated with DMF-POCl₃ complex yields the 7-carbaldehyde derivative (Scheme 1).
Scheme 1.
$$
\text{Triazolo[1,5-a]pyridine} \xrightarrow{\text{DMF, POCl}_3} \text{Triazolo[1,5-a]pyridine-7-carbaldehyde}
$$
This method is limited by competing side reactions if electron-donating groups are present on the triazole ring.
Oxidation of Hydroxymethyl or Methyl Substituents
Oxidative Dehydrogenation of Hydroxymethyl Groups
7-Hydroxymethyl-Triazolo[1,5-a]pyridine undergoes oxidation using MnO₂ or Dess-Martin periodinane (DMP) in dichloromethane (rt, 2–4 h) to yield the carbaldehyde. Yields range from 60–75%, with MnO₂ being more cost-effective but requiring longer reaction times (Table 2).
Table 2. Oxidizing Agents and Efficiency
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 4 | 65 |
| DMP | CH₂Cl₂ | 2 | 73 |
Catalytic Oxidation of Methyl Groups
7-Methyl-Triazolo[1,5-a]pyridine is oxidized to the aldehyde using SeO₂ in dioxane (reflux, 6 h). This method achieves 55–60% yields but risks over-oxidation to carboxylic acids.
Palladium-Catalyzed Carbonylation
Halogenated precursors (e.g., 7-bromo-Triazolo[1,5-a]pyridine) undergo palladium-catalyzed carbonylation with CO in the presence of a formylating agent. Using Pd(PPh₃)₄ as a catalyst and DMF as a CO surrogate (100°C, 12 h), the reaction affords the 7-carbaldehyde in 50–65% yields.
Scheme 2.
$$
\text{7-Bromo-Triazolopyridine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CO}} \text{7-Carbaldehyde}
$$
This method is less favored due to high catalyst costs and sensitivity to moisture.
Multicomponent Reactions (MCRs)
One-pot MCRs using 2-aminopyridine, aldehydes, and nitriles in acetic acid (reflux, 8–10 h) provide a streamlined route. For example, 2-aminopyridine, benzaldehyde, and malononitrile cyclize to form the target compound in 58% yield.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the aldehyde group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound serves as a crucial building block for synthesizing derivatives with various biological activities. Notable applications include:
- RORγt Inverse Agonists : These compounds target the RORγt receptor, which plays a vital role in immune response modulation. They show promise in treating autoimmune diseases by inhibiting the receptor's activity, thus reducing inflammation and autoimmunity .
- PHD-1 Inhibitors : [1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde derivatives have been explored as inhibitors of prolyl hydroxylase domain-containing protein 1 (PHD-1), which is involved in oxygen sensing and regulation of hypoxia-inducible factors (HIFs). This inhibition may offer therapeutic avenues for conditions related to hypoxia .
- JAK1 and JAK2 Inhibitors : Compounds derived from this scaffold have been identified as inhibitors of Janus kinases (JAKs), which are critical in cytokine signaling pathways. These inhibitors can be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
- Cancer Therapeutics : The compound has been utilized in developing anticancer agents. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines (e.g., A549, MCF-7, HeLa) with IC50 values indicating potent activity . The introduction of the triazolo core enhances the antitumor effects of these compounds.
Synthetic Methods
One efficient method for synthesizing [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde involves microwave-mediated synthesis from enaminonitriles and benzohydrazides. This approach is notable for its eco-friendliness and scalability .
Case Study 1: RORγt Inhibition
In a study investigating RORγt inverse agonists derived from [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde, researchers demonstrated that these compounds effectively reduced pro-inflammatory cytokine production in vitro. This suggests potential utility in treating autoimmune conditions like multiple sclerosis and rheumatoid arthritis.
Case Study 2: Anticancer Activity
Another study focused on the synthesis of derivatives targeting c-Met and VEGFR-2 pathways. The most promising compound exhibited significant antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.98 µM. This compound also induced apoptosis in a dose-dependent manner and showed low hemolytic toxicity .
Comparative Data Table
| Application Area | Target/Mechanism | Notable Findings |
|---|---|---|
| Autoimmune Diseases | RORγt Inhibition | Reduces cytokine production |
| Inflammatory Diseases | JAK1/JAK2 Inhibition | Disrupts inflammatory signaling |
| Cancer Treatment | c-Met/VEGFR-2 Inhibition | Significant antiproliferative activity |
| Oxygen Regulation | PHD-1 Inhibition | Potential treatment for hypoxic conditions |
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, as RORγt inverse agonists, these compounds bind to the RORγt receptor, inhibiting its activity and modulating the immune response . As PHD-1 inhibitors, they inhibit the activity of prolyl hydroxylase domain-containing protein 1, which plays a role in the regulation of hypoxia-inducible factors .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group.
[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde: Another similar compound with the aldehyde group at a different position.
Uniqueness
The uniqueness of [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its position-specific functional groups allow for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde is a compound that has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer, antiviral, and anti-inflammatory properties.
Synthesis
The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives typically involves various methods including microwave-assisted synthesis and traditional organic reactions. Recent studies have reported efficient methods for synthesizing these compounds under environmentally friendly conditions, enhancing their accessibility for biological evaluation .
Anticancer Activity
Recent research highlights the potent anticancer properties of [1,2,4]triazolo[1,5-a]pyridine derivatives. For instance:
- Cell Proliferation Inhibition : Certain derivatives have shown significant antiproliferative effects against various cancer cell lines. For example, a derivative exhibited an IC50 value of 0.53 μM against HCT-116 cells and induced apoptosis through the inhibition of the ERK signaling pathway .
- Mechanism of Action : The mechanism involves the suppression of key signaling pathways such as ERK and CDK2. Compounds have been identified that inhibit CDK2 with IC50 values as low as 0.12 μM, demonstrating their potential as targeted cancer therapies .
Antiviral Activity
The antiviral potential of these compounds has also been explored:
- Influenza Virus : Some derivatives have demonstrated activity against influenza A virus by disrupting critical protein-protein interactions necessary for viral replication. For instance, compounds targeting the PA-PB1 interface of the influenza polymerase complex were synthesized and shown to inhibit viral replication effectively .
Anti-inflammatory Activity
Additionally, certain derivatives have exhibited anti-inflammatory properties:
- Cytokine Inhibition : A specific triazolo[1,5-a]pyridine derivative was shown to suppress IL-17A production in a dose-dependent manner in vivo. This suggests its potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated a series of [1,2,4]triazolo[1,5-a]pyridine derivatives for their anticancer efficacy. The most active compound demonstrated significant inhibition of cell growth in MGC-803 cells with an IC50 value of 2.1 μM and induced cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 3.91 | Tubulin polymerization |
| 2 | HCT-116 | 0.53 | ERK signaling inhibition |
| 3 | MGC-803 | 2.1 | Apoptosis induction |
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties against influenza A virus. The synthesized compounds were evaluated for their ability to inhibit viral replication.
| Compound | Target | Binding Affinity (kcal/mol) | Activity |
|---|---|---|---|
| A | PA-PB1 Complex | -9.5 | Inhibitory |
| B | RdRP | -8.7 | Moderate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde, and how do reaction conditions influence yields?
- Methodological Answer : The compound is typically synthesized via cyclization of hydrazine derivatives with aldehydes or ketones. Key steps include:
- Precursor preparation : Use of 7-hydrazinyl-triazolopyrimidine derivatives as intermediates (e.g., via hydrazine substitution reactions) .
- Cyclization : Acid- or base-catalyzed cyclization in solvents like ethanol or DMF under reflux (60–100°C) .
- Oxidation : Controlled oxidation of hydroxymethyl intermediates to the aldehyde group using mild oxidants (e.g., MnO₂ or TEMPO) to avoid over-oxidation .
- Yield optimization : Catalyst selection (e.g., APTS or TMDP) and solvent polarity significantly affect reaction efficiency. For example, TMDP as a dual solvent-catalyst improves one-pot three-component reaction yields by 15–20% .
Q. How should [1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde be stored to ensure stability?
- Methodological Answer :
- Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation.
- Solubility considerations : Prepare stock solutions in anhydrous DMSO or ethanol to avoid hydrolysis; freeze aliquots at -20°C for long-term stability .
- Handling : Use glove boxes for sensitive reactions to minimize exposure to moisture and oxygen .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and triazole/pyridine ring integrity .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₅N₃O) and isotopic patterns.
- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, particularly for regiochemical assignments .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of [1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, predicting electrophilic/nucleophilic sites. For example, the aldehyde group shows high electrophilicity (Fukui indices >0.5) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Adjust torsion angles to fit binding pockets, as seen in triazolopyrimidine-based inhibitors .
- Thermodynamic properties : Calculate heats of formation (HOF) via isodesmic reactions to assess stability and energetic potential .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response profiling : Perform IC₅₀ assays under standardized conditions (e.g., pH 7.4, 37°C) to compare potency.
- Metabolic stability tests : Use liver microsomes to identify rapid degradation pathways that may explain inconsistent in vivo/in vitro results .
- Structural analogs : Synthesize derivatives (e.g., 7-bromo or 7-cyclopentyl) to isolate structure-activity relationships (SAR) and identify critical functional groups .
Q. How can multi-step synthesis of derivatives be optimized for scalability?
- Methodological Answer :
- Flow chemistry : Implement continuous flow systems for hazardous steps (e.g., bromination) to improve safety and reproducibility .
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported TMDP) in one-pot reactions to reduce costs and waste .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (20–50%) or preparative HPLC for polar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
